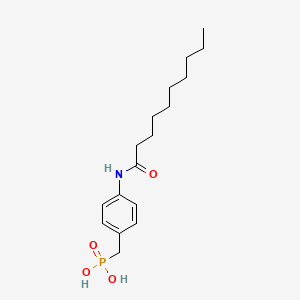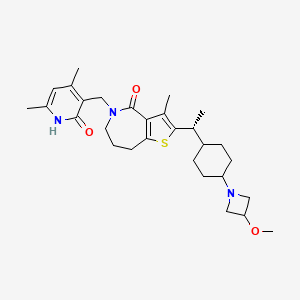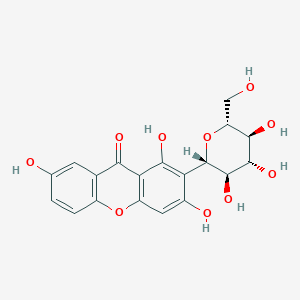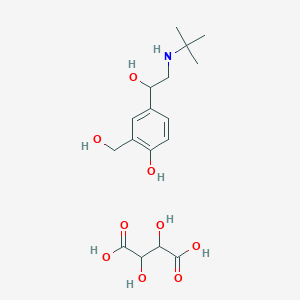![molecular formula C59H90O4 B11934388 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells . Ubidecarenone is a lipid-soluble, vitamin-like substance that also functions as a powerful antioxidant, protecting cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ubidecarenone typically involves the condensation of a quinone structure with a polyisoprenoid side chain. One common method is the condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with solanesol, a polyisoprenoid alcohol . The reaction is usually carried out under acidic conditions, using catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of ubidecarenone often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate ubidecarenone . Another method involves the chemical synthesis route, which is scaled up for industrial production using optimized reaction conditions and continuous flow reactors .
Types of Reactions:
Oxidation: Ubidecarenone can undergo oxidation to form its oxidized form, ubiquinone.
Reduction: The compound can be reduced to ubiquinol, its reduced form, which acts as an antioxidant.
Substitution: Various substitution reactions can occur on the quinone ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Ubiquinone
Reduction: Ubiquinol
Substitution: Various substituted quinones and derivatives.
Scientific Research Applications
Ubidecarenone has a wide range of applications in scientific research:
Mechanism of Action
Ubidecarenone functions primarily by participating in the electron transport chain within mitochondria. It accepts electrons from complexes I and II and transfers them to complex III, facilitating the production of ATP . Additionally, its antioxidant properties help neutralize free radicals and reduce oxidative stress, protecting cells from damage .
Comparison with Similar Compounds
Ubiquinol: The reduced form of ubidecarenone, also involved in the electron transport chain and acts as an antioxidant.
Plastoquinone: A similar quinone compound found in the chloroplasts of plants, involved in photosynthesis.
Vitamin K: Another quinone compound with a similar structure, involved in blood clotting processes.
Uniqueness: Ubidecarenone is unique due to its dual role as an electron carrier in the mitochondrial electron transport chain and as a potent antioxidant. Its ability to exist in both oxidized and reduced forms allows it to participate in redox reactions, making it essential for cellular energy production and protection against oxidative damage .
Properties
Molecular Formula |
C59H90O4 |
|---|---|
Molecular Weight |
863.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+ |
InChI Key |
ACTIUHUUMQJHFO-ZWMSFMEFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)




![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
